2-[(4,6-dimethoxy-1,3,5-triazin-2-yl)amino]phenol
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Overview
Description
2-[(4,6-Dimethoxy-1,3,5-triazin-2-yl)amino]phenol is an organic compound that belongs to the class of triazine derivatives. This compound is known for its applications in various chemical reactions, particularly in the synthesis of peptides and other organic molecules. Its unique structure, which includes a triazine ring substituted with dimethoxy groups and an amino phenol moiety, makes it a valuable reagent in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,6-dimethoxy-1,3,5-triazin-2-yl)amino]phenol typically involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with an appropriate amine, such as aniline, under controlled conditions. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at room temperature. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process. Additionally, the purification steps are scaled up using industrial chromatography techniques to handle larger quantities of the compound .
Chemical Reactions Analysis
Types of Reactions
2-[(4,6-Dimethoxy-1,3,5-triazin-2-yl)amino]phenol undergoes various chemical reactions, including:
Condensation Reactions: It can react with carboxylic acids and amines to form amides.
Esterification Reactions: It can react with carboxylic acids and alcohols to form esters.
Substitution Reactions: The triazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Condensation Reactions: Typically carried out in tetrahydrofuran (THF) with the presence of a base such as N-methylmorpholine (NMM).
Esterification Reactions: Conducted in the presence of an alcohol and a carboxylic acid under mild heating conditions.
Substitution Reactions: Involve the use of nucleophiles such as amines or alcohols under controlled temperatures.
Major Products Formed
Amides: Formed from the reaction with carboxylic acids and amines.
Esters: Formed from the reaction with carboxylic acids and alcohols.
Substituted Triazines: Formed from nucleophilic substitution reactions.
Scientific Research Applications
2-[(4,6-Dimethoxy-1,3,5-triazin-2-yl)amino]phenol has a wide range of applications in scientific research:
Chemistry: Used as a coupling reagent in peptide synthesis and other organic transformations.
Biology: Employed in the modification of biomolecules and the synthesis of biologically active compounds.
Medicine: Investigated for its potential use in drug development and as a reagent in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-[(4,6-dimethoxy-1,3,5-triazin-2-yl)amino]phenol exerts its effects involves the activation of carboxylic acids to form reactive intermediates. These intermediates can then undergo nucleophilic attack by amines, alcohols, or other nucleophiles to form the desired products. The triazine ring plays a crucial role in stabilizing the reactive intermediates and facilitating the reaction process .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4,6-dimethoxy-1,3,5-triazine: A precursor used in the synthesis of 2-[(4,6-dimethoxy-1,3,5-triazin-2-yl)amino]phenol.
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Another triazine derivative used in similar coupling reactions.
Uniqueness
This compound is unique due to its specific structure that combines a triazine ring with an amino phenol moiety. This combination enhances its reactivity and makes it a versatile reagent in various chemical transformations. Its ability to form stable intermediates and facilitate efficient coupling reactions sets it apart from other similar compounds .
Properties
IUPAC Name |
2-[(4,6-dimethoxy-1,3,5-triazin-2-yl)amino]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O3/c1-17-10-13-9(14-11(15-10)18-2)12-7-5-3-4-6-8(7)16/h3-6,16H,1-2H3,(H,12,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTGYGSCDVQXWKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)NC2=CC=CC=C2O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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